L-Cysteinesulfinic acid monohydrate

描述

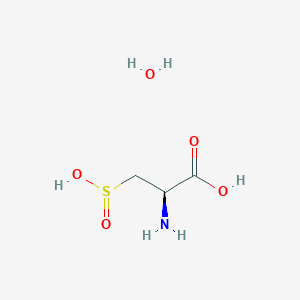

L-胱氨酸亚磺酸(水合物)是一种有机化合物,化学式为C3H7NO4S·H2O。它是氨基酸中罕见的带有亚磺酸官能团的例子。该化合物是一种兴奋性氨基酸,也是代谢型谷氨酸受体的激动剂。 它在各种生化过程中发挥着重要作用,包括心血管功能的调节和氧化应激反应 .

准备方法

合成路线和反应条件

L-胱氨酸亚磺酸(水合物)可以通过活性氧对L-半胱氨酸的氧化合成。胱氨酸双加氧酶催化L-半胱氨酸转化为L-胱氨酸亚磺酸。 此反应通常在生理条件下发生,需要氧气和特定辅因子的存在 .

工业生产方法

L-胱氨酸亚磺酸(水合物)的工业生产涉及生物技术方法,利用微生物发酵生产L-半胱氨酸,然后氧化成L-胱氨酸亚磺酸。 该方法确保了该化合物的高产率和纯度 .

化学反应分析

反应类型

L-胱氨酸亚磺酸(水合物)会发生各种化学反应,包括:

氧化: 它可以进一步氧化形成L-胱氨酸。

还原: 在特定条件下,它可以还原回L-半胱氨酸。

脱羧: 它可以脱羧形成牛磺酸

常用试剂和条件

氧化: 通常使用活性氧,例如过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

脱羧: 使用亚磺丙氨酸脱羧酶的酶促脱羧.

主要生成产物

氧化: L-胱氨酸。

还原: L-半胱氨酸。

脱羧: 牛磺酸,它可以进一步氧化为牛磺酸.

科学研究应用

Pharmacological Applications

1.1 Metabotropic Glutamate Receptor Agonism

L-Cysteinesulfinic acid monohydrate is recognized as a potent agonist at rat metabotropic glutamate receptors (mGluRs). Its effective concentrations (pEC50 values) indicate a strong interaction with multiple mGluRs, including:

| Receptor | pEC50 Value |

|---|---|

| mGluR1 | 3.92 |

| mGluR2 | 3.9 |

| mGluR4 | 2.7 |

| mGluR5 | 4.6 |

| mGluR6 | 4.0 |

| mGluR8 | 3.94 |

This agonistic activity suggests potential therapeutic applications in neurological disorders where glutamate signaling is disrupted .

1.2 Cardiovascular Modulation

Research has indicated that L-Cysteinesulfinic acid plays a role in modulating cardiovascular function. Studies demonstrate that administration of L-Cysteinesulfinic acid can induce increases in mean blood pressure through stimulation of specific neuronal pathways in the periaqueductal gray region of the brain. This effect is partially antagonized by group II mGluR antagonists, indicating a nuanced role in cardiovascular regulation .

Food Science Applications

2.1 Antioxidant Properties

This compound is utilized in food processing to prevent enzymatic browning in fruits and vegetables. Its application as an antioxidant has been substantiated through efficacy studies demonstrating significant reductions in browning when applied to peeled and cut produce, such as avocados and bananas. This property enhances shelf-life and maintains the visual appeal of food products .

2.2 Nutritional Supplementation

In addition to its role as an antioxidant, L-Cysteinesulfinic acid is recognized as a required nutrient for infant formula and sports foods, contributing to amino acid profiles essential for growth and recovery .

Biotechnological Applications

3.1 Biosynthesis Enhancement

The production of L-Cysteinesulfinic acid through microbial fermentation has been explored extensively. Advances in synthetic biology have led to the development of strains of Escherichia coli and Corynebacterium glutamicum engineered for enhanced biosynthesis of L-cysteine and its derivatives, including L-Cysteinesulfinic acid. For instance, feedback inhibition-insensitive variants have been created to increase yields significantly during fermentation processes .

| Organism | Methodology | Yield (g/L) |

|---|---|---|

| E. coli JM39-8 | Feedback inhibition-insensitive SAT | 0.79 |

| Corynebacterium glutamicum | Overexpression of feedback-insensitive CysE | 22 |

These advancements not only improve production efficiency but also reduce costs, making L-Cysteinesulfinic acid more accessible for various applications.

作用机制

L-胱氨酸亚磺酸(水合物)主要通过与代谢型谷氨酸受体的相互作用发挥作用。它在特定细胞类型中增加细胞内肌醇磷酸水平并抑制cAMP的产生。 该化合物选择性地与代谢型谷氨酸受体1α结合,而不是其他受体,影响各种生理过程,包括心血管调节和神经传递 .

相似化合物的比较

类似化合物

L-半胱氨酸: L-胱氨酸亚磺酸的前体,参与类似的生化途径。

L-胱氨酸: L-胱氨酸亚磺酸的氧化产物,具有相似但不同的生物活性。

牛磺酸: 脱羧产物,进一步氧化为牛磺酸.

独特性

L-胱氨酸亚磺酸(水合物)因其亚磺酸官能团而具有独特性,该官能团赋予其独特的化学反应性和生物活性。 它作为代谢型谷氨酸受体激动剂的作用及其在氧化应激反应中的作用使其与其他类似化合物区别开来 .

生物活性

L-Cysteinesulfinic acid monohydrate (L-CSA) is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmission and cardiovascular regulation. This article delves into its biochemical properties, physiological roles, and relevant research findings.

L-Cysteinesulfinic acid is a sulfinic acid formed by the oxidation of L-cysteine, catalyzed by the enzyme cysteine dioxygenase (CDO). It is characterized by its molecular formula and a molecular weight of 171.17 g/mol. The compound appears as an off-white solid and has a purity level exceeding 98% in commercial preparations .

Biological Activity

1. Neurotransmitter Functionality

L-Cysteinesulfinic acid is identified as a putative excitatory amino acid neurotransmitter. It acts primarily through metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, where it increases intracellular inositol phosphate levels . The effective concentrations (EC50) for these receptors are 120 μM and 30 μM, respectively. Additionally, L-CSA inhibits forskolin-induced cAMP production in cells expressing mGluR2 and mGluR6 .

2. Cardiovascular Regulation

Research indicates that microinjection of L-CSA into the nucleus tractus solitarius (NTS) of rats leads to a decrease in mean arterial blood pressure and heart rate, suggesting a role in cardiovascular regulation . This effect highlights its potential therapeutic applications in managing blood pressure.

3. Oxidative Stress Measurement

L-Cysteinesulfinic acid can be formed from reactive oxygen species (ROS) during oxidative stress, making it a useful biomarker for measuring oxidative damage in biological systems . Its formation from cysteine is indicative of cellular oxidative stress levels.

Case Studies and Clinical Trials

A review of clinical trials has highlighted the implications of L-cysteine and its derivatives in human health. While many studies focus on N-acetyl-L-cysteine (NAC), which is a precursor to L-CSA, findings suggest that L-cysteine may have both positive and negative effects on health, particularly concerning GABAergic neurotransmission modulation .

Table: Summary of Biological Effects

| Biological Activity | Description |

|---|---|

| Neurotransmitter Role | Agonist for mGluR1 and mGluR5; increases inositol phosphate levels |

| Cardiovascular Effects | Reduces blood pressure and heart rate when injected into NTS |

| Oxidative Stress Biomarker | Indicator of oxidative stress via ROS-mediated conversion from cysteine |

The physiological actions of L-Cysteinesulfinic acid are mediated through several mechanisms:

- Receptor Activation : It selectively binds to mGluR1α with a binding affinity (K_i) of 3,510 nM, showing minimal interaction with other neurotransmitter receptors like adrenergic or serotonin receptors .

- Phospholipase D Activation : A unique receptor responsive to L-CSA has been identified in the rat hippocampus that activates phospholipase D (PLD), contributing to its neurotransmitter-like effects .

属性

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017569 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。